

Application Notes and Protocols for the Derivatization of [1-(Aminomethyl)cyclobutyl]methanol

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Compound of Interest

Compound Name: [1-(Aminomethyl)cyclobutyl]methanol

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This document provides detailed protocols for the chemical derivatization of **[1-(Aminomethyl)cyclobutyl]methanol**, a versatile building block in medicinal chemistry and drug discovery. The presence of both a primary amine and a primary alcohol allows for a variety of chemical modifications to introduce diverse functionalities. These notes cover two common derivatization strategies: N-acylation of the primary amine and O-silylation of the primary alcohol.

Introduction

[1-(Aminomethyl)cyclobutyl]methanol is a bifunctional molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring.^[1] This unique structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.^[2] Derivatization of one or both functional groups can be employed to modulate physicochemical properties, introduce pharmacophores, or enable further synthetic transformations.

Physicochemical Properties of [1-(Aminomethyl)cyclobutyl]methanol

Property	Value
CAS Number	2041-56-7
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.18 g/mol
Appearance	Colorless Liquid
Purity	Typically ≥96%

Derivatization Protocols

Two primary derivatization strategies for **[1-(Aminomethyl)cyclobutyl]methanol** are presented below: N-acylation of the aminomethyl group and O-silylation of the hydroxymethyl group.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond by reacting the primary amine of **[1-(Aminomethyl)cyclobutyl]methanol** with an acyl chloride. This is a robust and widely used transformation in organic synthesis.^{[3][4]} A common acylating agent, acetyl chloride, is used in this example.

Experimental Protocol:

Materials:

- **[1-(Aminomethyl)cyclobutyl]methanol**
- Acetyl chloride
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)

- Brine (saturated aqueous NaCl)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **[1-(Aminomethyl)cyclobutyl]methanol** (1.0 equivalent) in anhydrous DCM.
- Add triethylamine (1.2 equivalents) to the solution.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
- The crude product can be further purified by silica gel column chromatography if necessary.

Expected Outcome:

This procedure is expected to yield the corresponding N-acetylated derivative, N-((1-(hydroxymethyl)cyclobutyl)methyl)acetamide. While specific yield data for this exact reaction is not readily available, similar N-acylation reactions of primary amines with acetyl chloride typically proceed with high yields, often exceeding 90%.^[5]

Quantitative Data (Representative for N-Acylation of Primary Amines):

Amine Substrate	Acylating Agent	Base	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)
p-Aminophenol	4-Bromobutyryl chloride	Excess p-aminophenol	Acetone	2.5	0 to RT	52
Various amines	Acetic anhydride	None	Water	0.1-0.5	RT	85-95
Various amines	Acetyl chloride	Iodine	Solvent-free	0.1-0.5	RT	90-98

Note: This data is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Protocol 2: O-Silylation of the Primary Alcohol

This protocol details the protection of the primary alcohol group as a silyl ether. Silylation is a common strategy to increase the volatility of compounds for gas chromatography analysis or to protect hydroxyl groups during subsequent chemical transformations.^{[6][7]} This example utilizes a common silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl).

Experimental Protocol:

Materials:

- **[1-(Aminomethyl)cyclobutyl]methanol**
- tert-Butyldimethylsilyl chloride (TBDMSCl)

- Imidazole
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous Ammonium Chloride (NH₄Cl)
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve **[1-(Aminomethyl)cyclobutyl]methanol** (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or DMF.
- Add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with saturated aqueous NH₄Cl.
- Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-silylated product.

- The crude product can be purified by silica gel column chromatography.

Expected Outcome:

This protocol should yield the O-silylated derivative, (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)methanamine. The reaction is generally high-yielding for primary alcohols.

Quantitative Data (Representative for O-Silylation of Alcohols):

Alcohol Substrate	Silylating Agent	Catalyst/Base	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)
Various alcohols	Vinylsilanes	Rh(I)/HCl	Not specified	Not specified	RT	High
Various alcohols	HMDS	Iodine	Not specified	0.1-2	RT	90-98
Various alcohols	TBDMSCl	Imidazole	DMF	2-12	RT	85-98

Note: This data is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Analytical Characterization of Derivatives

The successful derivatization of **[1-(Aminomethyl)cyclobutyl]methanol** can be confirmed by various analytical techniques:

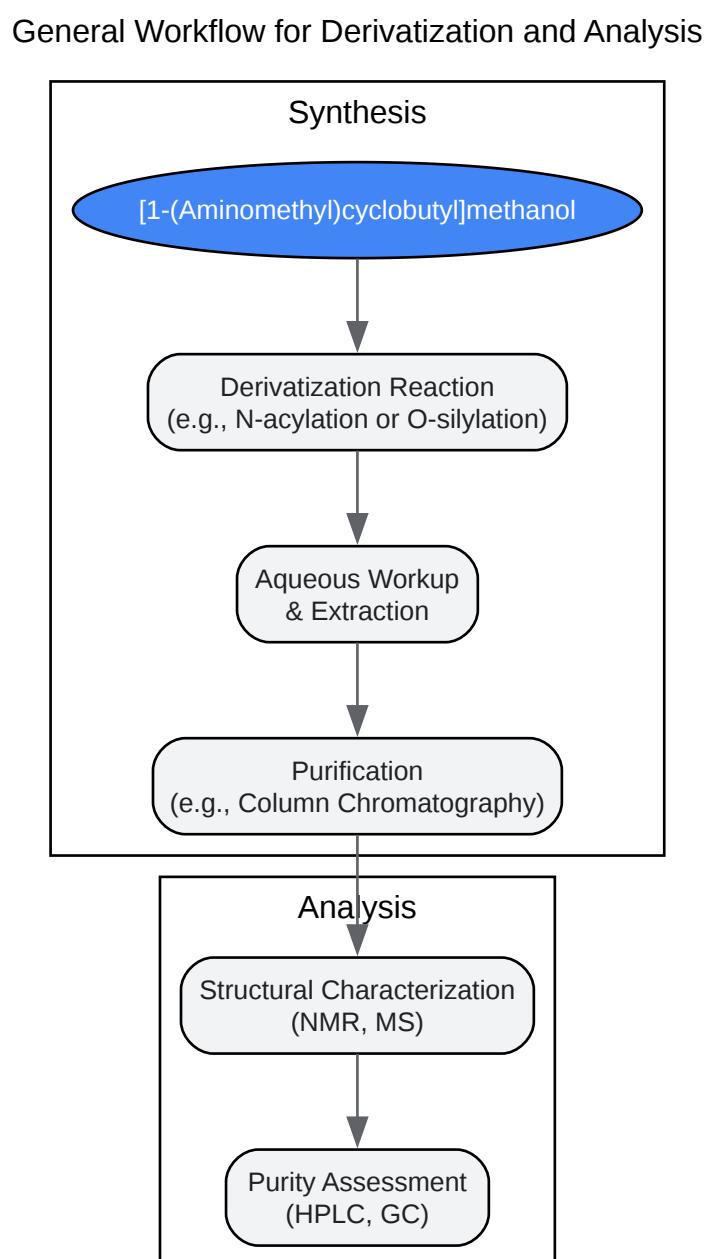
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation of the derivatized products.
- Mass Spectrometry (MS): Provides information on the molecular weight of the derivative, confirming the addition of the acyl or silyl group.
- High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the derivatized product and for quantitative analysis, especially after derivatization with a UV-

active acylating agent.[8]

- Gas Chromatography-Mass Spectrometry (GC-MS): Silylated derivatives are often analyzed by GC-MS due to their increased volatility.[7][9]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the derivatization and analysis of **[1-(Aminomethyl)cyclobutyl]methanol**.



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Caption: A general workflow for the derivatization, purification, and analysis of **[1-(Aminomethyl)cyclobutyl]methanol**.

This application note provides a foundation for the derivatization of **[1-(Aminomethyl)cyclobutyl]methanol**. Researchers are encouraged to optimize the reaction conditions for their specific acylating or silylating agents and analytical requirements.

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